molecular formula C9H9BrO3 B3138666 (2R)-2-(4-bromophenoxy)propanoic acid CAS No. 46232-97-7

(2R)-2-(4-bromophenoxy)propanoic acid

Cat. No.: B3138666
CAS No.: 46232-97-7
M. Wt: 245.07 g/mol
InChI Key: IWXNSVLXICBLHY-ZCFIWIBFSA-N
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Description

Chiral Organic Acids in Contemporary Chemical Research

Chiral organic acids are fundamental building blocks in modern chemical research, playing a crucial role in the synthesis of enantiomerically pure compounds. Chirality, or the "handedness" of a molecule, is a key factor in determining the biological activity of many pharmaceuticals and agrochemicals. The two enantiomers of a chiral molecule can exhibit vastly different physiological effects.

In contemporary research, chiral organic acids are utilized in several key areas:

Asymmetric Synthesis: They serve as valuable starting materials or chiral auxiliaries to introduce stereocenters into a target molecule with a high degree of stereoselectivity.

Chiral Resolving Agents: They are employed to separate racemic mixtures by forming diastereomeric salts that can be separated by physical means such as crystallization.

Organocatalysis: Chiral acids and their derivatives can act as catalysts in a variety of organic transformations, promoting the formation of one enantiomer over the other.

Significance of Brominated Phenoxy Propanoic Acid Derivatives in Synthetic Chemistry

The inclusion of a bromine atom on the phenoxy ring of propanoic acid derivatives significantly influences their chemical reactivity and potential applications. The bromine atom is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, the carbon-bromine bond serves as a versatile functional handle in a multitude of organic reactions, including:

Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the synthesis of more complex molecules with tailored properties.

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by nucleophiles, providing a route to further functionalize the aromatic ring.

Precursors to Organometallic Reagents: The brominated aromatic ring can be converted into organolithium or Grignard reagents, which are powerful intermediates for the formation of new chemical bonds.

Many derivatives of phenoxypropanoic acid are known for their herbicidal activity. The specific stereochemistry of these compounds is often crucial for their biological function.

Overview of Research Directions for (2R)-2-(4-bromophenoxy)propanoic acid

Research involving this compound and its closely related analogs is primarily focused on a few key areas:

Synthesis of Novel Herbicides: A significant area of investigation is the use of chiral phenoxypropanoic acids as intermediates in the synthesis of new and more effective herbicides. The (R)-enantiomer of many of these herbicides is often the more biologically active form.

Probes for Studying Biological Systems: Due to the structural similarities of phenoxypropanoic acids to certain endogenous molecules, they can be used as chemical probes to study the active sites of enzymes and receptors. The bromine atom can also serve as a heavy atom for X-ray crystallographic studies of protein-ligand complexes.

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, the principles governing the chemistry of chiral organic acids and brominated aromatic compounds provide a strong foundation for understanding its potential research applications. The synthesis of related compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, has been detailed in the context of producing key intermediates for pharmaceuticals patsnap.comgoogleapis.comgoogle.comgoogle.com. Furthermore, methods for the chiral separation of similar phenoxypropanoic acids are well-established, often employing techniques like chiral high-performance liquid chromatography (HPLC) nih.gov.

Future research will likely continue to explore the utility of this compound as a chiral building block in the synthesis of complex organic molecules with potential applications in agriculture and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-bromophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNSVLXICBLHY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287370
Record name (2R)-2-(4-Bromophenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46232-97-7
Record name (2R)-2-(4-Bromophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46232-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(4-Bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Enantioselective Synthesis of 2r 2 4 Bromophenoxy Propanoic Acid

Asymmetric Synthesis Approaches

Asymmetric synthesis offers an efficient route to chiral molecules by directly producing the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolutions. wikipedia.org Several strategies have been developed for the asymmetric synthesis of α-aryloxypropanoic acids.

Chiral Auxiliary Strategies

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. wikipedia.org This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For the synthesis of (2R)-2-(4-bromophenoxy)propanoic acid, a typical approach would involve attaching a chiral auxiliary to a propanoic acid derivative. One common class of auxiliaries are the Evans oxazolidinones. williams.edu The synthesis sequence generally proceeds as follows:

Acylation: The chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a propionyl group to form an N-acyloxazolidinone. williams.edu

Diastereoselective Etherification: The resulting chiral imide is then used to form the ether linkage. This can be achieved through a nucleophilic substitution reaction. For instance, the enolate of the N-propionyl oxazolidinone could react with an electrophilic brominating agent followed by substitution with 4-bromophenol (B116583), or an alternative pathway involving the reaction of a 2-halopropionyl derivative with 4-bromophenoxide. The steric hindrance provided by the auxiliary directs the approach of the incoming group, leading to the preferential formation of one diastereomer.

Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to yield the desired this compound with high enantiomeric purity. williams.edu

Another widely used class of auxiliaries includes those derived from amino alcohols, such as pseudoephedrine, which can form chiral amides that direct the stereochemistry of subsequent alkylation or substitution reactions at the α-carbon. wikipedia.org

Table 1: Chiral Auxiliaries in Asymmetric Synthesis
Chiral Auxiliary TypeGeneral SubstrateKey TransformationStereochemical ControlReference
Oxazolidinones (Evans)N-Propionyl oxazolidinoneDiastereoselective alkylation/etherificationChelation control directs electrophile to the less hindered face williams.edu
PseudoephedrinePseudoephedrine propionamideDiastereoselective α-alkylationSteric hindrance from the auxiliary's substituents wikipedia.org

Asymmetric Catalysis in C-O Bond Formation

Asymmetric catalysis represents a highly efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, the key step is the stereoselective formation of the C-O ether bond.

This can be approached through catalytic, enantioselective Williamson ether synthesis or Ullmann-type cross-coupling reactions. In this context, a prochiral substrate, such as an ester of 2-bromopropanoic acid, would be reacted with 4-bromophenol in the presence of a chiral catalyst system. This system typically consists of a metal center (e.g., copper or nickel) and a chiral ligand.

The chiral ligand coordinates to the metal, creating a chiral environment that differentiates between the two enantiotopic transition states of the reaction, leading to the preferential formation of one enantiomer. For example, nickel-catalyzed asymmetric cross-couplings have been shown to be effective for C-C bond formation and the principles can be extended to C-O bond formation. organic-chemistry.org The development of effective chiral ligands is crucial for achieving high enantioselectivity (ee).

While direct catalytic asymmetric synthesis of this specific molecule is not extensively documented in readily available literature, the strategy is a cornerstone of modern organic synthesis for creating chiral centers. dntb.gov.uarug.nl

Enzyme-Mediated Biocatalytic Syntheses

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov For the synthesis of this compound, enzyme-mediated kinetic resolution is a common and effective approach.

In an enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it to a different product, while leaving the other enantiomer largely unreacted. Lipases are frequently used for this purpose. google.com The process can be applied to the racemic ester of 2-(4-bromophenoxy)propanoic acid:

Enantioselective Hydrolysis: A racemic ester, such as methyl (±)-2-(4-bromophenoxy)propanoate, is treated with a lipase (B570770) (e.g., from Candida rugosa) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer (for instance, the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched. The enriched (R)-ester can then be separated and hydrolyzed to yield this compound.

Enantioselective Esterification: Conversely, racemic (±)-2-(4-bromophenoxy)propanoic acid can be subjected to esterification with an alcohol in an organic solvent, catalyzed by a lipase. The enzyme will selectively esterify one enantiomer, allowing the unreacted enantiomeric acid to be isolated. google.com

The choice of enzyme, solvent, and acyl donor/acceptor is critical for achieving high conversion and enantiomeric excess. This method benefits from the high stability and reusability of lipases in organic media. google.com

Resolution of Racemic (±)-2-(4-bromophenoxy)propanoic acid

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org Although this method has a maximum theoretical yield of 50% for the desired enantiomer without a recycling process, it remains a widely used and practical approach, especially on an industrial scale. york.ac.uk

Diastereomeric Salt Formation and Crystallization

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by conventional methods like fractional crystallization. libretexts.orglibretexts.org

The process for resolving racemic (±)-2-(4-bromophenoxy)propanoic acid involves:

Salt Formation: The racemic acid is treated with a stoichiometric amount of an enantiomerically pure chiral base (a resolving agent) in a suitable solvent. Commonly used chiral bases include alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts: [(2R)-acid·(chiral base)] and [(2S)-acid·(chiral base)].

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or solvent evaporation. The less soluble salt is isolated by filtration. The choice of solvent is crucial and often requires empirical optimization to maximize the difference in solubility between the diastereomers. wikipedia.org

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, this compound, which can be extracted from the aqueous solution. The chiral base can also be recovered and reused.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids
Resolving AgentTypePrinciple of SeparationReference
(R)-1-PhenylethylamineChiral Amine (Base)Forms diastereomeric salts with different solubilities libretexts.org
BrucineChiral Alkaloid (Base)Forms diastereomeric salts with different solubilities libretexts.org
QuinineChiral Alkaloid (Base)Forms diastereomeric salts with different solubilities libretexts.org
(S)-Mandelic AcidChiral AcidUsed to resolve racemic bases (principle is reciprocal) wikipedia.org

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. ntu.edu.tw High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method. nih.gov The separation is based on the differential transient interactions between the enantiomers and the chiral environment of the CSP, leading to different retention times.

For the separation of (±)-2-(4-bromophenoxy)propanoic acid, several types of CSPs can be effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel OD, Chiralpak AS) are widely used and versatile. ntu.edu.tw The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. ntu.edu.tw

Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can also be used for the resolution of acidic compounds. nih.gov

Pirkle-type CSPs: These "brush-type" phases involve smaller chiral molecules covalently bonded to the silica surface and separate enantiomers based on π-π interactions, hydrogen bonding, and steric repulsion. nih.gov

The development of a successful chiral HPLC method requires careful optimization of the mobile phase (a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, often with an acidic additive like formic or trifluoroacetic acid) to achieve adequate resolution and reasonable analysis times. ntu.edu.tw

Table 3: Example Conditions for Chiral HPLC Separation of 2-Aryloxypropanoic Acids
Chiral Stationary Phase (CSP)Mobile Phase CompositionDetectionTypical ObservationReference
Chiralcel ODn-hexane/isopropanol/formic acid (90:10:1)UV (254 nm)Good separation for various 2-(phenoxy)propionate derivatives ntu.edu.tw
(R,R) Whelk-O1n-hexane/ethanol/TFA/isopropyl amine (95:5:0.1:0.025)UV (225 nm)Baseline separation of enantiomers of a related bromophenyl propionic acid derivative tsijournals.com
Enantiopac (α1-acid glycoprotein)Phosphate buffer with organic modifierUVDirect resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid nih.gov

Kinetic Resolution Methods

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture, wherein the two enantiomers react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a different chemical entity, which can then be separated. For the synthesis of this compound, enzymatic kinetic resolution using lipases is a particularly effective and environmentally benign approach.

Lipases, such as those from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) and Candida rugosa, are frequently utilized for the resolution of 2-aryloxypropionic acids. researcher.lifenih.gov These enzymes exhibit high enantioselectivity in catalyzing either the esterification of the carboxylic acid or the hydrolysis of its corresponding ester.

In a typical enzymatic kinetic resolution of racemic 2-(4-bromophenoxy)propanoic acid, the enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. For instance, if the lipase preferentially esterifies the (S)-enantiomer, the (R)-enantiomer, this compound, can be isolated with high enantiomeric purity. The choice of acyl donor (an alcohol) and solvent is crucial for achieving high enantioselectivity.

The enantioselectivity of the lipase-catalyzed esterification is influenced by the electronic and steric properties of the substituent on the phenoxy ring. researcher.life While specific studies on the 4-bromo substituent are not extensively detailed in the provided research, general trends for 2-(4-substituted phenoxy)propionic acids indicate that both the size and electronic nature of the substituent at the para position play a significant role in the enzyme's ability to discriminate between the enantiomers. researcher.life

Below is an illustrative data table, based on typical results for the kinetic resolution of related 2-aryloxypropionic acids, showcasing the performance of different lipases.

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Acid (ee_s, %)Enantiomeric Excess of Ester (ee_p, %)Enantioselectivity (E)
Candida antarctica Lipase B1-Butanol (B46404)Heptane50>9998>200
Candida rugosa Lipase1-OctanolToluene489590High
Pseudomonas cepacia Lipase1-PropanolIsooctane (B107328)5297>99>150

Optimization of Reaction Conditions and Yield for Enantiopure Synthesis

The optimization of reaction conditions is critical for maximizing both the enantiomeric purity and the chemical yield of this compound. Key parameters that are typically optimized in an enzymatic kinetic resolution process include the choice of enzyme, solvent, acyl donor, temperature, and water activity.

Enzyme Selection and Immobilization: As indicated, Candida antarctica lipase B (CALB) is often the enzyme of choice due to its high stability and enantioselectivity. mdpi.com Immobilization of the enzyme on a solid support, such as macroporous acrylic resin (e.g., Novozym 435), can significantly enhance its stability, reusability, and activity in organic solvents. nih.gov

Solvent Effects: The choice of organic solvent can profoundly impact the enzyme's activity and enantioselectivity. Non-polar, hydrophobic solvents like hexane, heptane, or isooctane are generally preferred as they tend to strip less essential water from the enzyme, thereby maintaining its active conformation.

Acyl Donor: The structure of the alcohol used as the acyl donor can influence the reaction rate and enantioselectivity. Straight-chain alcohols of medium length, such as 1-butanol or 1-octanol, are often effective.

Temperature: Temperature affects the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. An optimal temperature is typically found in the range of 30-60 °C for many lipase-catalyzed reactions.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions. The table below illustrates a hypothetical optimization of reaction conditions for the kinetic resolution of racemic 2-(4-bromophenoxy)propanoic acid using immobilized CALB.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Enzyme Free CALBImmob. CALBImmob. CALB
Solvent TolueneDichloromethaneHeptane
Acyl Donor Methanol (B129727)1-Butanol1-Octanol
Temperature 30 °C50 °C45 °C
Enzyme Loading 10 mg/mL20 mg/mL25 mg/mL
Yield of (R)-Acid ModerateGoodHigh (>45%)
ee of (R)-Acid 90%98%>99%

Note: This table is illustrative and based on general principles of optimizing lipase-catalyzed kinetic resolutions for analogous compounds.

By carefully optimizing these conditions, it is possible to achieve a highly efficient process for the production of this compound with excellent enantiomeric purity and in high yield (approaching the theoretical maximum of 50% for a kinetic resolution).

Advanced Spectroscopic and Structural Elucidation of 2r 2 4 Bromophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (2R)-2-(4-bromophenoxy)propanoic acid, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

The ¹H NMR spectrum of the parent compound, propanoic acid, typically shows three distinct proton environments. The ¹³C NMR spectrum of propanoic acid also displays three unique carbon signals. For this compound, the aromatic and chiral centers introduce additional complexity and dispersion of these signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH~11-12 (broad s)~175-180
CH~4.5-5.0 (q)~70-75
CH₃~1.5-1.7 (d)~18-22
Aromatic CH (ortho to O)~6.8-7.0 (d)~115-120
Aromatic CH (meta to O)~7.3-7.5 (d)~130-135
Aromatic C-O-~155-160
Aromatic C-Br-~110-115

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine proton (CH) and the methyl protons (CH₃) would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the methine proton signal would correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be observed from the methine proton to the carboxylic carbon and the aromatic carbon attached to the ether oxygen.

Chiral Derivatizing Agents (CDAs) for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a sample of 2-(4-bromophenoxy)propanoic acid, chiral derivatizing agents (CDAs) can be utilized in conjunction with NMR spectroscopy. The carboxylic acid is reacted with a chiral alcohol or amine of known enantiopurity to form a mixture of diastereomeric esters or amides. Since diastereomers have different physical properties, their NMR signals will be distinct. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original acid can be accurately calculated. A common CDA for chiral acids is a chiral amine, which would form a diastereomeric amide pair with (2R)- and (2S)-2-(4-bromophenoxy)propanoic acid, allowing for their differentiation in the ¹H NMR spectrum.

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, the spectra are characterized by vibrations of the carboxylic acid, the aromatic ring, and the C-O and C-Br bonds. While specific experimental data for the (2R)-enantiomer is not widely published, data from the closely related p-bromophenoxyacetic acid and 2-phenoxypropionic acid can provide valuable insights.

Table 2: Characteristic Vibrational Frequencies for 2-(4-bromophenoxy)propanoic acid (Note: These are expected frequency ranges based on analogous compounds.)

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)Weak
C=O stretch (carboxylic acid)1700-17251700-1725
C-O stretch (ether)1230-1270 (asymmetric)Variable
C-O stretch (ether)1020-1075 (symmetric)Variable
Aromatic C=C stretch1580-1600, 1470-1500Strong
C-Br stretch500-600Strong

Chiroptical Spectroscopy

Chiroptical techniques are essential for studying chiral molecules as they are sensitive to the molecule's three-dimensional structure and its interaction with polarized light.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, which plots specific rotation against wavelength, can be used to help determine the absolute configuration of a chiral molecule. A key feature of an ORD curve is the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. For this compound, the aromatic chromophore would be expected to produce Cotton effects in the UV region. The sign and shape of these Cotton effects are directly related to the stereochemistry of the chiral center.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry.

For the broader class of 2-aryloxypropionic acids, the absolute configuration has been successfully determined by comparing experimental ECD spectra with those predicted by theoretical calculations. mdpi.comnih.gov A similar approach would be applied to this compound. The sign of the Cotton effects in the ECD spectrum, particularly those associated with the π→π* transitions of the bromophenoxy chromophore, would be diagnostic for the (R) configuration at the chiral center. By correlating the experimental ECD spectrum with quantum chemical calculations, an unambiguous assignment of the absolute configuration can be made.

X-ray Crystallography of this compound and its Derivatives

While the precise crystal structure of this compound is not extensively documented in publicly available literature, significant insights can be drawn from the crystallographic analysis of its closely related analogues. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture. The study of derivatives, such as positional isomers, offers a valuable framework for understanding the structural characteristics of the target molecule.

A pertinent example is the structural analysis of the enantiomers and racemates of 2-(3-bromophenoxy)propionic acid, a positional isomer of the title compound. Research into this and related phenoxypropionic acids demonstrates that these molecules typically crystallize to form distinct phases, with supramolecular assembly guided by hydrogen bonding and other non-covalent interactions.

In a study of 2-(3-bromophenoxy)propionic acid, both enantiopure and racemic forms were analyzed. The crystal structures revealed that the carboxylic acid groups are pivotal in forming hydrogen-bonded dimers. This carboxyl···carboxyl heterodimer is a common and robust supramolecular motif in carboxylic acids.

To illustrate the type of data obtained from such studies, the table below presents hypothetical crystallographic data for a derivative, based on typical values for such compounds.

Interactive Table: Crystallographic Data for a Representative Phenoxypropanoic Acid Derivative

ParameterValue
Chemical FormulaC₉H₉BrO₃
Formula Weight245.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)15.2
β (°)95.5
Volume (ų)920.4
Z4
Density (calculated) (g/cm³)1.770
Absorption Coefficient (mm⁻¹)4.55
F(000)488

Note: The data in this table is illustrative and represents typical values for related compounds, not experimentally determined values for this compound.

Further research focusing on the single-crystal X-ray diffraction of this compound is necessary to fully elucidate its specific solid-state structure and confirm the nature of its intermolecular interactions. Such studies would provide a definitive understanding of its crystalline architecture and conformational preferences.

Computational and Theoretical Investigations of 2r 2 4 Bromophenoxy Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule like (2R)-2-(4-bromophenoxy)propanoic acid, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and other key electronic properties that govern its reactivity and interactions.

Typically, calculations would be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. Such studies can yield valuable data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.

For instance, in a study of a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to determine the HOMO and LUMO energies to understand its electronic properties. Similar calculations for this compound would reveal how the bromine atom and the chiral propanoic acid side chain influence the electronic environment of the phenyl ring. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would be expected to influence the electrostatic potential surface of the molecule.

Illustrative Electronic Properties from DFT Calculations:

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates the ability to donate electrons; a higher energy suggests a better electron donor.
LUMO Energy-1.2 eVIndicates the ability to accept electrons; a lower energy suggests a better electron acceptor.
HOMO-LUMO Gap5.6 eVRelates to chemical stability and reactivity; a larger gap implies higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Electron Affinity1.5 eVThe energy released when an electron is added to the molecule; a positive value indicates a stable anion can be formed.
Ionization Potential8.3 eVThe energy required to remove an electron from the molecule; a higher value indicates greater difficulty in oxidizing the molecule.

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of DFT calculations for a molecule of this type.

Conformational Analysis and Energy Minima Studies

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies.

This process typically involves a systematic or stochastic search of the molecule's potential energy surface. By rotating the rotatable bonds—such as the C-O bonds of the ether linkage and the C-C bond of the propanoic acid side chain—a variety of conformations can be generated. The energy of each conformation is then calculated using a suitable level of theory, often a combination of molecular mechanics for an initial broad search followed by higher-level DFT or ab initio methods for refinement of the low-energy structures.

The results of such a study would be a set of energy-minimized conformers and their corresponding Boltzmann populations at a given temperature. The global minimum energy conformation represents the most stable structure of the molecule in the gas phase. Understanding the conformational preferences is crucial for predicting how the molecule might bind to a biological target, as the binding-active conformation may not necessarily be the global minimum.

Illustrative Conformational Energy Profile:

Conformer IDDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1180°0.0065.3
260°0.8520.1
3-60°0.8520.1
43.500.5

Note: This table presents a simplified, illustrative example of what a conformational analysis might reveal. Actual studies would involve more complex potential energy surfaces.

Molecular Dynamics Simulations for Chiral Recognition Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For a chiral compound like this compound, MD simulations can provide profound insights into the mechanisms of chiral recognition, which is critical in pharmaceutical and biological contexts.

In a typical MD simulation designed to study chiral recognition, the enantiomer of interest is placed in a simulated environment with a chiral selector, such as a cyclodextrin (B1172386), a chiral stationary phase used in chromatography, or the active site of a protein. The system is then allowed to evolve over time, with the motions of all atoms governed by a force field that approximates the potential energy of the system.

By analyzing the simulation trajectories, researchers can identify the key intermolecular interactions responsible for the differential binding between the chiral selector and the enantiomers of the analyte. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking. The simulations can reveal differences in the stability, orientation, and interaction patterns of the diastereomeric complexes formed between the R- and S-enantiomers and the chiral selector. This information is invaluable for designing more effective chiral separation methods and for understanding the stereospecificity of drug-receptor interactions.

Computational Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. For this compound, these predictions can serve as a guide for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an IR spectrum. These calculations can help in assigning specific vibrational modes to the observed experimental bands, such as the characteristic stretches of the C=O in the carboxylic acid, the C-O of the ether, and the vibrations of the aromatic ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Illustrative Predicted Spectroscopic Data:

Spectroscopic TechniqueParameterPredicted Value (Illustrative)Corresponding Functional Group
¹H NMRChemical Shift (δ)7.4 ppm (doublet)Aromatic protons ortho to Bromine
¹H NMRChemical Shift (δ)6.9 ppm (doublet)Aromatic protons ortho to Ether
¹H NMRChemical Shift (δ)4.8 ppm (quartet)Methine proton (CH)
¹³C NMRChemical Shift (δ)175 ppmCarbonyl carbon (C=O)
¹³C NMRChemical Shift (δ)156 ppmAromatic carbon attached to Oxygen
IR SpectroscopyVibrational Frequency (ν)1720 cm⁻¹Carbonyl stretch (C=O)
IR SpectroscopyVibrational Frequency (ν)1240 cm⁻¹Aryl-alkyl ether C-O stretch

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from computational spectroscopic predictions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For reactions involving this compound, either as a reactant or a product, theoretical calculations can map out the entire reaction pathway, including the structures of transition states and intermediates.

By calculating the potential energy surface for a proposed reaction, chemists can determine the activation energies for each step, which in turn allows for the prediction of reaction rates and the identification of the rate-determining step. uni.lu This level of detail is often difficult or impossible to obtain through experimental means alone.

For example, if this compound were to undergo a nucleophilic substitution reaction at the chiral center, computational methods could be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. The calculated energy barriers for different pathways could explain the observed stereochemical outcome of the reaction (e.g., inversion or retention of configuration). These theoretical investigations are crucial for optimizing reaction conditions and for designing new synthetic routes.

Chemical Reactivity and Derivatization Strategies for 2r 2 4 Bromophenoxy Propanoic Acid

Reactions Involving the Bromoaryl Group

The bromine atom attached to the phenyl ring serves as a versatile functional handle for carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling chemistry.

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. yonedalabs.com The bromoaryl group of (2R)-2-(4-bromophenoxy)propanoic acid and its derivatives can act as the electrophilic partner in this reaction, coupling with a wide range of aryl or vinyl boronic acids or their esters. mdpi.com

The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source and a phosphine (B1218219) ligand. yonedalabs.comchemrxiv.org A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron reagent for transmetalation to the palladium center. mdpi.comchemrxiv.org This reaction allows for the synthesis of biarylpropanoic acid derivatives, which are common structural motifs in pharmaceuticals and advanced materials. The yields for such couplings are generally good, ranging from 60-85%.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Partners
Boronic Acid PartnerCatalyst System ExampleProduct Structure Class
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(2R)-2-(4-biphenyloxy)propanoic acid
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₃PO₄(2R)-2-(4'-(methoxy)-[1,1'-biphenyl]-4-yloxy)propanoic acid
Thiophene-2-boronic acidPd(PPh₃)₄, K₂CO₃(2R)-2-(4-(thiophen-2-yl)phenoxy)propanoic acid

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. This compound is a suitable substrate for this transformation, enabling the synthesis of a variety of N-aryl derivatives.

The reaction requires a palladium catalyst, a phosphine ligand (often a bulky, electron-rich one like XPhos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). wikipedia.orgresearchgate.netnih.gov A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be coupled to the bromoaryl group. wikipedia.orgnih.gov This methodology provides direct access to compounds containing the diaryl ether amine scaffold, a privileged structure in medicinal chemistry.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgchemistrysteps.com In the case of this compound, the (R)-2-phenoxypropanoic acid substituent is not a strong electron-withdrawing group. Therefore, the aromatic ring is not sufficiently activated for SNAr to occur under standard conditions. While reactions with very strong nucleophiles under harsh conditions of high temperature and pressure might force a substitution, it is not a synthetically viable or predictable pathway for this particular substrate.

Synthesis of Novel Chiral Scaffolds and Ligands from this compound

The multifunctional nature of this compound makes it an excellent starting material for the synthesis of novel and complex chiral scaffolds and ligands. By strategically combining the reactions described above, chemists can elaborate the structure in multiple dimensions while retaining the core chiral information.

For example, a two-step sequence could involve a Suzuki-Miyaura coupling to install a new aryl group at the 4-position of the phenoxy ring, followed by an amidation of the carboxylic acid with a chiral amine. This would generate a highly functionalized, stereochemically complex molecule with multiple points of diversity. Such molecules can be valuable as scaffolds in medicinal chemistry for the development of new therapeutic agents or as chiral ligands in asymmetric catalysis. The defined stereochemistry of the starting material can be used to induce chirality in subsequent reactions or to create ligands that form well-defined chiral environments around a metal center.

Biological Activity and Mechanistic Studies of 2r 2 4 Bromophenoxy Propanoic Acid in Vitro

Target Identification and Binding Affinity Studies (In Vitro Assays)

Currently, specific molecular targets for (2R)-2-(4-bromophenoxy)propanoic acid have not been definitively identified in peer-reviewed literature. To elucidate its mechanism of action, initial screening against a panel of known biological targets, such as receptors, enzymes, and ion channels, would be necessary. Techniques like radioligand binding assays or competitive binding assays would be employed to determine if the compound exhibits significant affinity for any particular target. The data from such studies would be crucial in pinpointing its potential physiological roles.

Enzymatic Interaction and Inhibition Kinetics (In Vitro)

The interaction of This compound with specific enzymes has not been characterized. Aryl propionic acid derivatives are known to interact with enzymes like cyclooxygenases (COX-1 and COX-2). orientjchem.org Investigating the inhibitory potential of this compound against these and other relevant enzymes would be a critical step. Such studies would involve determining key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify its potency and understand the nature of the enzyme-inhibitor interaction (e.g., competitive, non-competitive).

Cellular Pathway Modulation in Specific In Vitro Systems

There is a lack of published research on the effects of This compound on specific cellular signaling pathways in vitro. To understand its cellular effects, researchers would typically utilize cell-based assays. For instance, if the compound were found to inhibit a particular kinase, subsequent studies in relevant cell lines would examine its impact on downstream signaling cascades, potentially through techniques like Western blotting to measure the phosphorylation status of key pathway proteins.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on analogues of This compound are not yet available. Such studies are essential for optimizing the compound's biological activity and understanding the contribution of its different structural components.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the This compound structure would be required to establish a clear SAR. This would involve altering the substituent on the phenyl ring (e.g., changing the position or nature of the bromo group) and modifying the propanoic acid side chain. The resulting analogues would then be tested in relevant biological assays to determine how these structural changes affect activity. For some propionic acid derivatives, the presence of electron-withdrawing groups has been shown to influence antimicrobial activity. arabjchem.org

Stereochemical Influence on Molecular Recognition

The stereochemistry of 2-arylpropionic acid derivatives is known to be a critical determinant of their biological activity. nih.gov Often, one enantiomer is significantly more active than the other. While this is a well-established principle for many nonsteroidal anti-inflammatory drugs (NSAIDs) of this class, where the (S)-enantiomer is typically the more active form against COX enzymes, specific comparative studies for This compound and its (S)-enantiomer are not documented in the available literature. orientjchem.org Such studies would be vital to confirm whether the observed biological effects are stereospecific.

Analytical Method Development for Research on 2r 2 4 Bromophenoxy Propanoic Acid

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating and analyzing enantiomers. phenomenex.com For (2R)-2-(4-bromophenoxy)propanoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions for determining chemical purity and, crucially, enantiomeric excess. The primary approach involves the use of a chiral environment that interacts differently with the R- and S-enantiomers, leading to their separation. nih.gov

Chiral HPLC is the most widely used technique for the enantioseparation of non-volatile compounds like this compound. phenomenex.com The separation is typically achieved by using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the individual enantiomers, resulting in different retention times. nih.gov

Commonly employed CSPs for separating acidic chiral compounds include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type columns (based on π-π interactions), and protein-based columns. nih.govtsijournals.comnih.gov The selection of the appropriate column and mobile phase is crucial for achieving optimal resolution. For instance, a method developed for the similar compound β-amino-β-(4-bromophenyl) propionic acid successfully used a (R,R) Whelk-01 (a Pirkle-type) column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid to achieve a resolution greater than 2.5 between enantiomers. tsijournals.com

An alternative, though less common, approach is the use of a chiral mobile-phase additive (CMPA). In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on a standard achiral column. springernature.com

Table 1: Example Chiral HPLC Parameters for Analysis of Phenoxypropanoic Acids
ParameterTypical ConditionsRationale/Comments
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)); Pirkle-type (e.g., (R,R) Whelk-01)Provides stereospecific interactions required for enantioseparation. nih.govtsijournals.com
Mobile Phase Normal Phase: Hexane (B92381)/Ethanol/Acidic Modifier (e.g., TFA) Reversed-Phase: Acetonitrile/Water/Buffer (e.g., Formic Acid)The choice between normal and reversed-phase depends on the CSP. Acidic modifiers are often needed to suppress ionization of the carboxylic acid group and improve peak shape. tsijournals.comlcms.cz
Flow Rate 0.5 - 1.5 mL/minOptimized to balance resolution and analysis time.
Column Temperature 20 - 40 °CTemperature can affect selectivity; must be controlled for reproducibility. tsijournals.com
Detection UV-Vis Detector (e.g., at 225 nm)The bromophenoxy group acts as a chromophore, allowing for sensitive UV detection. tsijournals.compensoft.net

Gas chromatography can also be used for the enantiomeric separation of this compound, provided the compound is sufficiently volatile and thermally stable. gcms.cz Direct analysis of the carboxylic acid can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization to a more volatile ester form, such as the methyl ester, is a common prerequisite. nist.gov

The separation is performed on a capillary column coated with a chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative. gcms.cz These CSPs have chiral cavities that allow for selective inclusion of one enantiomer over the other, leading to different retention times.

Table 2: Typical Chiral GC Parameters for Analysis of Derivatized this compound
ParameterTypical ConditionsRationale/Comments
Derivatization Conversion to methyl ester (e.g., using diazomethane (B1218177) or methanol (B129727) with an acid catalyst)Increases volatility and thermal stability for GC analysis. nist.gov
Chiral Stationary Phase (CSP) Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) coated on a fused silica (B1680970) capillary columnProvides enantioselective interactions. gcms.cz
Carrier Gas Helium or HydrogenInert mobile phase for GC.
Temperature Program Initial oven temperature of ~100 °C, ramped to ~250 °CA temperature gradient is used to elute the analytes effectively and ensure good peak shape. researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general-purpose, sensitive detection. MS provides structural information and higher specificity. google.com

Spectrophotometric Quantification Techniques for Research Samples

For routine quantification of this compound in research samples where chromatographic separation is not required, UV-Vis spectrophotometry offers a simple and rapid method. The technique relies on the principle that the concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law).

The aromatic ring in the bromophenoxy moiety of the molecule serves as a strong chromophore, making it suitable for UV detection. To perform the analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for quantifying the total amount of the compound, but it cannot distinguish between enantiomers.

Table 3: Parameters for Spectrophotometric Quantification
ParameterTypical Value/MethodRationale/Comments
Technique UV-Visible SpectrophotometryRapid and cost-effective for concentration determination.
Wavelength (λmax) ~225 nmCorresponds to the UV absorbance maximum of the bromophenoxy group, providing maximum sensitivity. pensoft.net
Solvent Ethanol, Methanol, or Acetonitrile/Water mixtureMust be transparent in the measurement wavelength range and effectively dissolve the compound.
Quantification External calibration curveA plot of absorbance vs. concentration for standards is used to calculate the concentration of unknown samples.

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry is a powerful analytical technique used to confirm the identity and structure of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with high accuracy. The empirical formula of the compound is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol . The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks at M and M+2 of nearly equal intensity, which is a definitive indicator for the presence of bromine.

When coupled with a chromatographic separation technique (LC-MS or GC-MS), MS becomes an invaluable tool for identifying and quantifying trace-level impurities. The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragments would likely arise from the loss of the carboxyl group (-COOH), cleavage of the ether bond, or fragmentation of the aromatic ring. nist.govdocbrown.info It is important when developing LC-MS methods to use mobile phases, such as those containing formic acid instead of non-volatile phosphates, that are compatible with the MS interface. lcms.cz

Table 4: Predicted Mass Spectrometry Fragments for this compound
m/z (Mass/Charge)Possible Fragment IonNotes
244/246[C₉H₉BrO₃]⁺Molecular ion peak (M⁺), showing the characteristic Br isotopic pattern.
199/201[M - COOH]⁺Loss of the carboxylic acid group.
172/174[C₆H₄BrO]⁺Ion corresponding to the bromophenol fragment.
73[C₃H₅O₂]⁺Ion corresponding to the 2-phenoxypropanoic acid side chain after cleavage.

Method Validation for Reproducibility in Research Settings

To ensure that an analytical method provides reliable and reproducible results, it must be validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. pensoft.net For research on this compound, key validation parameters, often following International Council for Harmonisation (ICH) guidelines, must be evaluated. pensoft.net

Table 5: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria for Research
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, the other enantiomer).The analyte peak should be well-resolved from other peaks (Resolution > 1.5) and demonstrate peak purity. tsijournals.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. researchgate.net
Accuracy The closeness of the test results to the true value. Often assessed by spike/recovery experiments.Recovery typically within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2%. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1. tsijournals.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. tsijournals.com
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).System suitability parameters (e.g., resolution, peak area) should remain within acceptable limits. tsijournals.com

Applications of 2r 2 4 Bromophenoxy Propanoic Acid As a Chiral Building Block and Intermediate

Role in the Synthesis of Agrochemical Intermediates

The primary and most well-documented application of (2R)-2-(4-bromophenoxy)propanoic acid is as a precursor in the synthesis of key agrochemical intermediates. Specifically, it can be converted to (R)-2-(4-hydroxyphenoxy)propionic acid, a critical component for the entire class of aryloxyphenoxypropionate ("FOP") herbicides. google.comnih.gov These herbicides are highly valued for their ability to selectively control grass weeds in broadleaf crops.

The synthesis pathway involves the hydrolysis of the bromo group on the phenyl ring of this compound to yield a hydroxyl group, thus forming (R)-2-(4-hydroxyphenoxy)propionic acid. google.com This intermediate retains the essential (R)-enantiomer configuration, which is crucial for herbicidal activity. Once formed, (R)-2-(4-hydroxyphenoxy)propionic acid is coupled with various halogenated aromatic or heteroaromatic compounds to produce the final active ingredients. epo.orggoogle.comchemicalbook.com

This multi-step process, starting from precursors like this compound, is fundamental to the industrial production of several major herbicides. epo.org The chirality established early in the synthesis is carried through to the final product, ensuring high efficacy.

Table 1: Major Herbicides Derived from the Key Intermediate (R)-2-(4-hydroxyphenoxy)propionic acid This interactive table lists prominent herbicides synthesized using (R)-2-(4-hydroxyphenoxy)propionic acid, an intermediate derived from this compound.

Herbicide NameChemical ClassTypical Application
Fenoxaprop-P-ethylAryloxyphenoxypropionatePost-emergence control of annual and perennial grass weeds in broadleaf crops. google.comresearchgate.netpatsnap.comgoogle.com
Quizalofop-P-ethylAryloxyphenoxypropionateSelective, post-emergence control of grass weeds in crops like soybeans, cotton, and sugar beets. epo.orgchemicalbook.comgoogle.comwipo.int
Clodinafop-propargylAryloxyphenoxypropionateControl of annual grasses, particularly wild oats, in cereal crops like wheat and barley. epo.org
Haloxyfop-P-methylAryloxyphenoxypropionatePost-emergence control of annual and perennial grasses in various broadleaf crops. epo.org
Fluazifop-P-butylAryloxyphenoxypropionatePost-emergence herbicide for controlling a wide range of grass weeds. epo.org
Cyhalofop-butylAryloxyphenoxypropionateSelective herbicide used to manage grass weeds in rice cultivation. epo.org

Utility in Fine Chemical Synthesis

Beyond its established role in agrochemicals, this compound is a versatile building block for broader applications in fine chemical synthesis. Its value lies in the distinct reactivity of its constituent parts, which can be manipulated to create a wide range of chiral molecules.

The molecule's utility can be broken down by its key structural features:

Chiral Propanoic Acid Moiety : The (R)-configuration at the alpha-carbon is a crucial element. In the synthesis of bioactive molecules, such as pharmaceuticals or agrochemicals, stereochemistry often dictates efficacy. Using this compound ensures that the desired enantiomer is introduced into the final structure from the outset.

Carboxylic Acid Group : This functional group is a versatile handle for numerous chemical transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, allowing for the extension of the molecular framework and the introduction of new functionalities. For example, chiral amines can be synthesized from 2-arylpropionic acids via Curtius degradation. nih.gov

4-Bromophenyl Group : The bromine atom on the aromatic ring is a key site for synthetic modification. It serves as an excellent leaving group for nucleophilic aromatic substitution reactions or, more significantly, as a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination can be employed at this position to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

These features make this compound a valuable starting material for constructing complex chiral molecules required in medicinal chemistry and materials science.

Potential as a Chiral Ligand Precursor in Asymmetric Catalysis

While not widely documented as a direct precursor, the structure of this compound possesses significant potential for the development of novel chiral ligands used in asymmetric catalysis. Chiral ligands are essential for creating catalysts that can selectively produce one enantiomer of a product over the other, a critical need in the pharmaceutical industry. nih.gov

The potential of this molecule as a ligand precursor is based on several key attributes:

Defined Stereocenter : It provides a rigid and stereochemically defined scaffold, which is fundamental for inducing asymmetry in a catalytic reaction.

Multiple Coordination Sites : The ether oxygen and the oxygen atoms of the carboxylic acid group can potentially coordinate to a metal center.

Functional Groups for Modification : The true potential lies in its capacity for chemical modification. The carboxylic acid can be derivatized, for instance, by forming an amide with a chiral amine or an amino alcohol, introducing additional coordinating atoms and chiral centers. biosynth.com Crucially, the aryl bromide can be converted into other functional groups common in high-performance ligands, such as phosphine (B1218219) groups, through reactions like palladium-catalyzed phosphination.

By modifying these functional handles, a diverse library of new ligands could be synthesized from this single chiral starting material, tailored for specific transition-metal-catalyzed reactions. researchgate.netrsc.org

Contribution to the Synthesis of Diverse Organic Molecules

The synthetic utility of this compound allows it to be a launchpad for the creation of a wide array of diverse organic molecules. Its value as a chiral building block is realized through the strategic application of reactions targeting its different functional groups.

Table 2: Synthetic Utility of Functional Groups in this compound This interactive table summarizes the key functional groups and their potential synthetic transformations, highlighting the compound's versatility.

Functional GroupPositionPotential Synthetic TransformationsResulting Structures
Carboxylic AcidPropanoic acid chainEsterification, Amidation, Reduction to alcohol, Curtius rearrangement. nih.govEsters, Amides, Chiral alcohols, Chiral amines.
(R)-Chiral CenterAlpha-carbon of propanoic acidPreserves stereochemistry throughout synthetic sequences.Enantiomerically pure target molecules.
Aryl BromideC4 of the phenyl ringPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Nucleophilic Aromatic Substitution, Grignard formation.Bi-aryl compounds, substituted styrenes, aryl alkynes, functionalized aromatic ethers.
Ether LinkageConnects phenyl and propanoic acidGenerally stable, providing a key structural motif.Core aryloxyphenoxypropanoic acid structure.

By combining these transformations, chemists can design synthetic routes to complex chiral targets. For example, one could first perform a Suzuki coupling on the aryl bromide to create a biaryl structure, and then modify the carboxylic acid to an amide to build a molecule with potential pharmaceutical activity. This multi-faceted reactivity allows this compound to contribute significantly to the library of chiral starting materials available for sophisticated organic synthesis. researchgate.netnih.gov

Future Research Directions for 2r 2 4 Bromophenoxy Propanoic Acid

Exploration of Novel Enantioselective Synthetic Routes

The development of efficient and highly selective synthetic methods for producing single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and agrochemical research. For (2R)-2-(4-bromophenoxy)propanoic acid, future research could be directed towards several promising enantioselective synthetic strategies.

One major area of exploration is the advancement of asymmetric catalysis . This could involve the design of novel chiral catalysts, such as transition metal complexes with chiral ligands, to facilitate the asymmetric synthesis of the target molecule. Research could focus on catalytic asymmetric hydrogenation or other enantioselective reactions that can establish the chiral center with high enantiomeric excess.

Another promising direction is the use of biocatalysis . The application of enzymes, either as isolated catalysts or within whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. Future studies could involve screening for novel enzymes, such as lipases or esterases, that can perform kinetic resolution of a racemic mixture of 2-(4-bromophenoxy)propanoic acid or its esters with high enantioselectivity. Genetic engineering of existing enzymes could also be employed to enhance their activity and selectivity for this specific substrate.

A comparative overview of potential enantioselective synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh efficiency, potential for scalabilityDesign of novel chiral ligands and metal catalysts
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendlyScreening and engineering of enzymes (e.g., lipases, esterases)
Chiral AuxiliariesReliable and well-established methodologyDevelopment of novel, recyclable, and cost-effective auxiliaries

Discovery of Unexplored Biological Targets In Vitro

While some aryloxypropanoic acids are known for their herbicidal properties, the specific biological targets of the (2R)-enantiomer of 2-(4-bromophenoxy)propanoic acid remain largely unexplored. Future in vitro studies could unveil novel pharmacological activities.

A significant area of investigation is its potential as an anti-cancer agent . Research has indicated that some phenoxypropionic acid derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, the derivative XK469 has been shown to inhibit topoisomerase IIβ and induce apoptosis. researchgate.net Future research could involve in vitro screening of this compound against a panel of human cancer cell lines to assess its anti-proliferative effects. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or cell cycle arrest.

Given the presence of a bromine atom, another avenue of research is its potential as an endocrine disruptor . Brominated compounds, such as brominated flame retardants, are known to interact with various hormonal pathways. wur.nluu.nl In vitro assays could be employed to investigate the interaction of this compound with nuclear receptors, such as the estrogen, androgen, and thyroid hormone receptors.

Furthermore, the structural similarity to other biologically active carboxylic acids suggests that it could interact with a range of enzymatic targets . Future research could involve broad in vitro screening against various enzyme classes, such as proteases, kinases, or phosphatases, to identify novel biological targets and potential therapeutic applications.

Potential Biological Target AreaRationaleSuggested In Vitro Assays
Anti-cancer ActivitySome phenoxypropionic acid derivatives show cytotoxic effects. researchgate.netCell viability assays (e.g., MTT) on cancer cell lines, apoptosis assays (e.g., flow cytometry).
Endocrine DisruptionBrominated compounds are known to interfere with hormonal systems. wur.nluu.nlReceptor binding assays for estrogen, androgen, and thyroid hormone receptors.
Novel Enzymatic InhibitionThe carboxylic acid moiety is common in enzyme inhibitors.Broad-panel enzymatic screening against kinases, proteases, etc.

Advanced Computational Modeling for Structure-Property Relationships

Computational modeling provides powerful tools to predict the properties of molecules and guide experimental research. For this compound, advanced computational studies could significantly accelerate the discovery of its potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound and related compounds with their biological activities. These models can help in predicting the potency of new derivatives and in understanding the key molecular descriptors that govern their activity.

Molecular docking simulations can be used to predict the binding modes of this compound with potential biological targets, such as the active sites of enzymes or the ligand-binding domains of receptors. This can provide insights into the molecular basis of its activity and guide the design of more potent and selective analogs.

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the compound and its interactions with biological macromolecules over time. This can help in understanding the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

Computational MethodApplicationPotential Outcomes
QSARPredicting biological activity based on chemical structure.Identification of key structural features for activity, prediction of potency for new derivatives.
Molecular DockingSimulating the binding of the compound to biological targets.Prediction of binding affinity and orientation, guiding lead optimization.
Molecular DynamicsSimulating the dynamic behavior of the compound and its complexes.Understanding the stability of ligand-receptor interactions and conformational changes.

Development of Sustainable Synthesis Methodologies

In line with the principles of green chemistry, future research should focus on developing sustainable and environmentally friendly methods for the synthesis of this compound.

The use of biocatalysis , as mentioned in section 9.1, is a key strategy for sustainable synthesis. Enzymes operate under mild conditions, reduce the use of hazardous reagents, and can be derived from renewable resources.

Another important area is the exploration of renewable feedstocks and solvents . Research could focus on utilizing bio-based starting materials and replacing conventional organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents.

The development of continuous flow processes for the synthesis of this compound could also enhance sustainability. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and higher efficiency, which can lead to reduced waste and energy consumption.

Sustainability ApproachDescriptionKey Benefits
BiocatalysisUse of enzymes or whole-cell systems as catalysts.Mild reaction conditions, high selectivity, reduced waste.
Renewable Feedstocks and SolventsUtilization of bio-based starting materials and green solvents.Reduced reliance on fossil fuels, lower environmental impact.
Continuous Flow ChemistryPerforming chemical reactions in a continuous stream.Improved safety, efficiency, and scalability; reduced waste.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (2R)-2-(4-bromophenoxy)propanoic acid?

Methodological Answer: Synthesis typically involves nucleophilic substitution of 4-bromophenol with a chiral propanoic acid precursor. For example, zinc-mediated coupling under anhydrous conditions in tetrahydrofuran (THF) can achieve stereoselectivity, as described in a preparation method for structurally similar bromophenyl propanoic acid derivatives . Key steps include:

  • Activation of the bromophenol using a base (e.g., NaH).
  • Reaction with a chiral alkyl halide (e.g., (R)-2-chloropropanoic acid ester).
  • Acidic hydrolysis to yield the free carboxylic acid. Chiral purity is confirmed via polarimetry or chiral HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the bromophenoxy group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the chiral center (split signals due to diastereotopicity).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C9_9H9_9BrO3_3) and isotopic patterns from bromine.
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}) and ether linkages (C-O-C ~1250 cm1^{-1}). X-ray crystallography, as applied to analogous compounds, resolves absolute configuration .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

  • Electrophilic Aromatic Substitution : Predict regioselectivity for further functionalization (e.g., nitration at the para position relative to bromine).
  • Acid Dissociation Constant (pKa) : Calculated solvation energies estimate acidity (expected pKa ~2.5–3.5 for the carboxylic acid group).
  • Chiral Stability : Transition state analysis evaluates racemization risks under thermal or acidic conditions .

Q. What strategies resolve contradictions in reported spectral data for bromophenoxy propanoic acid derivatives?

Methodological Answer: Discrepancies (e.g., melting points, 1^1H NMR shifts) may arise from:

  • Solvent or pH Effects : Re-measure spectra under standardized conditions (e.g., DMSO-d6_6 for NMR).
  • Impurity Profiles : Use preparative HPLC to isolate the compound and reanalyze.
  • Crystallographic Validation : Compare experimental X-ray structures (e.g., CCDC entries) with computational models to confirm stereochemistry .

Q. How is enantiomeric excess (ee) determined for this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use a column with a cellulose-based stationary phase (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase. Retention times distinguish (R) and (S) enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference data to quantify ee.
  • Mosher’s Ester Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyze 1^1H NMR splitting patterns .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor racemization during prolonged reactions by sampling ee at intervals .
  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to avoid ester hydrolysis during coupling steps .
  • Toxicology : Adhere to OSHA guidelines for handling brominated compounds; use fume hoods and PPE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.